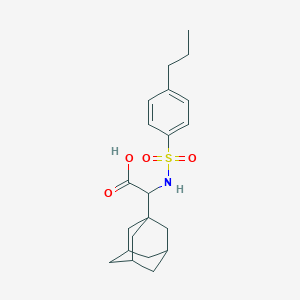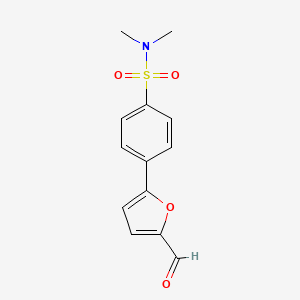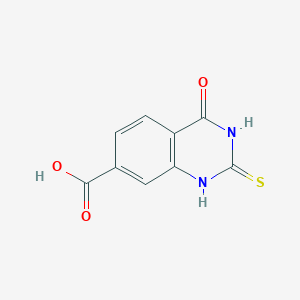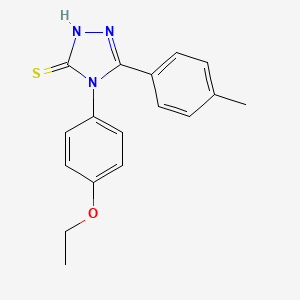
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
説明
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a benzimidazole core structure. It is an important synthetic intermediate used in the synthesis of many organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied extensively in recent years, and various methods have been developed for its synthesis.
科学的研究の応用
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied extensively for its potential use in a variety of scientific and medical applications. It has been studied as a potential treatment for cancer, as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds, and as a potential therapeutic agent for the treatment of bacterial infections. It has also been studied as a potential inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as an antioxidant.
作用機序
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. Additionally, it has been shown to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. Additionally, it has been shown to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogen. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments include its easy availability, low cost, and relatively simple synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in lab experiments is that it is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions.
将来の方向性
For the study of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one include further investigation into its potential therapeutic applications, such as its potential use as an anti-inflammatory agent and as an antioxidant. Additionally, further research into its potential use as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds is warranted. Additionally, further research into its potential use as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen, is needed. Finally, further research into its potential use as a therapeutic agent for the treatment of bacterial infections is also needed.
合成法
The most common method for the synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is the reaction of 2-bromo-3-methylpropane-1-thiol with ethyl bromoacetate in the presence of a base. This reaction proceeds via a nucleophilic substitution followed by a condensation reaction to form the desired product. Other methods for the synthesis of this compound include the reaction of ethyl bromoacetate with 2-methylpropyl-1-thiol in the presence of a base, and the reaction of ethyl bromoacetate with 2-methylpropyl-1-thiol in the presence of a palladium catalyst.
特性
IUPAC Name |
6-bromo-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)6-15-11(16)9-5-8(13)3-4-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDIUJNDINPEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162020 | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
795290-90-3 | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795290-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)






![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
